

# Lotamilast in the Landscape of PDE4 Inhibitors: A Comparative Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lotamilast*

Cat. No.: *B1680292*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The class of phosphodiesterase 4 (PDE4) inhibitors has emerged as a significant therapeutic option for inflammatory skin diseases such as atopic dermatitis and psoriasis. By modulating the inflammatory cascade, these agents offer a non-steroidal treatment modality. This guide provides a comparative overview of the efficacy of **Lotamilast** (formerly RVT-501 or E6005), a selective PDE4 inhibitor, against other prominent PDE4 inhibitors: crisaborole, apremilast, and roflumilast. The comparison is based on available preclinical and clinical trial data, with a focus on quantitative efficacy measures and experimental methodologies.

## Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 is a key enzyme in the inflammatory process within keratinocytes and immune cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B), leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).<sup>[1]</sup>



[Click to download full resolution via product page](#)

### PDE4 Signaling Pathway

## Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **lotamilast** and other PDE4 inhibitors in clinical trials for atopic dermatitis and psoriasis. It is important to note that the data for **lotamilast** is from earlier phase trials and may not be directly comparable to the Phase 3 data of the other inhibitors.

Table 1: In Vitro Potency of PDE4 Inhibitors

| Compound                   | Target | IC50 (nM) |
|----------------------------|--------|-----------|
| Lotamilast (RVT-501/E6005) | PDE4   | 2.8[2][3] |
| Roflumilast                | PDE4   | ~0.8      |
| Apremilast                 | PDE4   | ~74       |
| Crisaborole                | PDE4   | ~490      |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Atopic Dermatitis

| Drug<br>(Concentration<br>) | Trial Phase             | Primary<br>Endpoint                                                     | Efficacy<br>Outcome                                                                 | Citation(s) |
|-----------------------------|-------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------------|-------------|
| Lotamilast<br>(0.2%)        | 2                       | Change in<br>targeted lesion<br>severity score                          | -54.3% mean<br>change from<br>baseline<br>(p=0.007 vs.<br>vehicle)                  | [4]         |
| Lotamilast<br>(0.2%)        | 2                       | Change in EASI<br>score                                                 | Numerical<br>improvement, not<br>statistically<br>significant vs.<br>vehicle        | [5]         |
| Crisaborole (2%)            | 3 (AD-301 & AD-<br>302) | IGA score of 0 or<br>1 with $\geq 2$ -grade<br>improvement at<br>Day 29 | 32.8% vs 25.4%<br>(vehicle) in AD-<br>301; 31.4% vs<br>18.0% (vehicle)<br>in AD-302 |             |
| Apremilast (40<br>mg BID)   | 2                       | Percent change<br>in EASI score at<br>Week 12                           | -31.6% vs<br>-11.0% (placebo)                                                       | [6]         |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.

Table 3: Clinical Efficacy in Psoriasis

| Drug                     | Trial(s)     | Primary Endpoint                                       | Efficacy Outcome                                                         | Citation(s) |
|--------------------------|--------------|--------------------------------------------------------|--------------------------------------------------------------------------|-------------|
| Apremilast (30 mg BID)   | ESTEEM 1 & 2 | PASI-75 at Week 16                                     | 33.1% vs 5.3% (placebo) in ESTEEM 1; 28.8% vs 5.8% (placebo) in ESTEEM 2 | [7][8]      |
| Roflumilast (0.3% cream) | DERMIS-1 & 2 | IGA success (IGA 0/1 + ≥2-grade improvement) at Week 8 | 42.4% vs 6.1% (vehicle) in DERMIS-1; 37.5% vs 6.9% (vehicle) in DERMIS-2 |             |

PASI-75: 75% reduction in Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.

### Lotamilast (E6005) Phase 2 Trial (Atopic Dermatitis)

- Study Design: A randomized, investigator-blinded, vehicle-controlled, multiple ascending dose study.
- Patient Population: 40 adult male patients with atopic dermatitis.
- Treatment Arms: Patients were randomly assigned to receive E6005 ointment (0.01%, 0.03%, 0.1%, or 0.2%) or a vehicle ointment.

- Treatment Regimen: Twice-daily application for 10 days.
- Primary Efficacy Endpoint: Change from baseline in the targeted lesion severity score.[4]

## **Crisaborole Phase 3 Trials (AD-301 & AD-302) (Atopic Dermatitis)**

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
- Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.
- Treatment Arms: Patients were randomized (2:1) to receive crisaborole 2% ointment or vehicle.
- Treatment Regimen: Twice-daily application for 28 days.
- Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at day 29.

## **Apremilast Phase 3 Trials (ESTEEM 1 & 2) (Psoriasis)**

- Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
- Patient Population: Adult patients with moderate-to-severe plaque psoriasis.
- Treatment Arms: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or placebo.
- Treatment Regimen: Oral administration for 16 weeks (placebo-controlled phase).
- Primary Efficacy Endpoint: Proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at week 16.[7][8]

## **Roflumilast Phase 3 Trials (DERMIS-1 & 2) (Psoriasis)**

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
- Patient Population: Patients aged 2 years and older with chronic plaque psoriasis.

- Treatment Arms: Patients were randomized (2:1) to receive roflumilast 0.3% cream or vehicle cream.
- Treatment Regimen: Once-daily application for 8 weeks.
- Primary Efficacy Endpoint: Proportion of patients achieving IGA success, defined as an IGA score of 0 (clear) or 1 (almost clear) plus a  $\geq 2$ -grade improvement from baseline at week 8.



[Click to download full resolution via product page](#)

### Typical Clinical Trial Workflow

## Conclusion

**Lotamilast** demonstrates promising in vitro potency as a selective PDE4 inhibitor. Early clinical data in atopic dermatitis suggest a dose-dependent anti-inflammatory effect. However, a direct comparison of its clinical efficacy with more established PDE4 inhibitors like crisaborole, apremilast, and roflumilast is challenging due to the limited availability of late-stage clinical trial data for **lotamilast**. The comprehensive Phase 3 trial results for crisaborole, apremilast, and roflumilast have firmly established their efficacy and safety profiles in atopic dermatitis and psoriasis, respectively. Further large-scale, pivotal studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of **lotamilast** in the management of inflammatory skin diseases. This guide will be updated as more data becomes publicly available.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Efficacy and safety profile of phosphodiesterase 4 inhibitor in the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. newatlas.com [newatlas.com]
- 3. Majority of Patients Treated with Lebrikizumab Achieved Skin Clearance in Lilly's Pivotal Phase 3 Atopic Dermatitis Studies [prnewswire.com]
- 4. Efficacy of a novel phosphodiesterase inhibitor, E6005, in patients with atopic dermatitis: An investigator-blinded, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of apremilast in patients with mild-to-moderate plaque psoriasis: Results of a phase 3, multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]

- 8. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lotamilast in the Landscape of PDE4 Inhibitors: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680292#lotamilast-efficacy-compared-to-other-pde4-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)